(S)-2-((Benzyloxy)methyl)morpholine hydrochloride
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Overview
Description
(S)-2-((Benzyloxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with both amine and ether functional groups The compound is characterized by the presence of a benzyloxy group attached to the morpholine ring, which is further modified by the addition of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Benzyloxy)methyl)morpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the dehydration of diethanolamine with concentrated sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine ring in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Benzyloxy)methyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(S)-2-((Benzyloxy)methyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((Benzyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the benzyloxy and hydrochloride groups.
N-Benzylmorpholine: A similar compound with a benzyl group attached to the nitrogen atom of the morpholine ring.
2-Methylmorpholine: A derivative with a methyl group attached to the morpholine ring.
Uniqueness
(S)-2-((Benzyloxy)methyl)morpholine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxymethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12;/h1-5,12-13H,6-10H2;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBLYIWIAYTZSJ-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)COCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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